2-Bromo-4-nitro-benzoic acid tert-butyl ester

Description

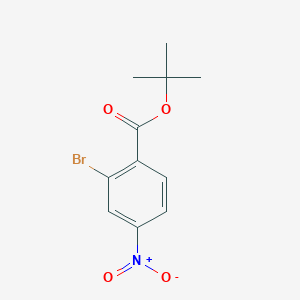

2-Bromo-4-nitro-benzoic acid tert-butyl ester is a substituted aromatic ester featuring a bromine atom at the 2-position and a nitro group at the 4-position of the benzene ring, with a tert-butyl ester moiety at the carboxylic acid group. This compound is of interest in organic synthesis due to the reactivity of its substituents: the bromine atom enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the nitro group can be reduced to an amine for further functionalization. The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 2-bromo-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMARSAPCROSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitro-benzoic acid tert-butyl ester typically involves the esterification of 2-Bromo-4-nitro-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitro-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

Nucleophilic Substitution: Substituted benzoic acid derivatives.

Reduction: 2-Amino-4-bromo-benzoic acid tert-butyl ester.

Ester Hydrolysis: 2-Bromo-4-nitro-benzoic acid and tert-butyl alcohol.

Scientific Research Applications

2-Bromo-4-nitro-benzoic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various functionalized benzoic acid derivatives.

Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-benzoic acid tert-butyl ester in chemical reactions involves the reactivity of its functional groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The ester group can be hydrolyzed to yield the corresponding carboxylic acid. These transformations are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-4-nitro-benzoic acid tert-butyl ester with tert-butyl esters of benzoic acid derivatives from the evidence, focusing on substituent effects, physical properties, and reactivity.

Substituent Position and Electronic Effects

Key Observations :

- The nitro group in the target compound enhances electrophilic substitution reactivity at meta positions, whereas acetyl or methyl groups alter directing effects.

- Bromine’s presence in all compounds facilitates cross-coupling or nucleophilic substitution reactions.

Physical Properties

Key Observations :

Key Observations :

- Nitro groups are pivotal for generating amines, which are critical in drug discovery.

- Bromine’s versatility in coupling reactions makes these compounds valuable in constructing complex architectures.

Biological Activity

2-Bromo-4-nitro-benzoic acid tert-butyl ester is an organic compound classified as a benzoic acid derivative. It features a bromine atom and a nitro group on the aromatic ring, along with a tert-butyl ester functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C12H14BrN1O3

- Molar Mass : Approximately 302.12 g/mol

- Appearance : Typically encountered as a white solid.

The synthesis of this compound usually involves the reaction of 4-bromo-2-nitrobenzoic acid with tert-butyl alcohol, often facilitated by dehydrating agents like sulfuric acid or through coupling agents under controlled conditions.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction could modulate enzyme activities or influence cellular signaling pathways. Understanding these mechanisms is crucial for evaluating its potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative study of structurally similar compounds reveals insights into their biological activities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-6-methyl-4-nitrobenzoic acid | 1807209-44-4 | 0.98 |

| 3-Bromo-4-methyl-5-nitrobenzoic acid | 34545-20-5 | 0.96 |

| 2-Bromo-3,5-dinitrobenzoic acid | 116529-60-3 | 0.92 |

| 2-Bromo-4-nitrobenzoic acid methyl ester | 100959-22-6 | N/A |

These compounds share functional groups that may contribute to similar biological activities, highlighting the importance of structural features in determining bioactivity.

Case Studies and Research Findings

Research involving derivatives of benzoic acids has indicated that modifications at specific positions can significantly alter their biological effects. For instance, studies have shown that certain nitro-substituted benzoic acids can act as selective MEK kinase inhibitors, which are relevant in cancer treatment .

Moreover, investigations into enzyme inhibition have demonstrated that some derivatives can reverse transformed phenotypes in cell lines, suggesting their potential utility in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.